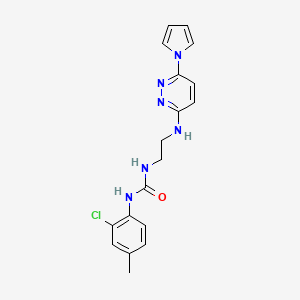

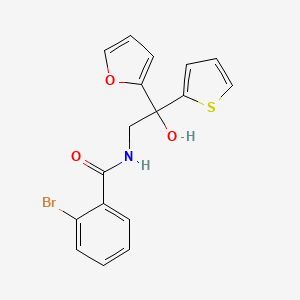

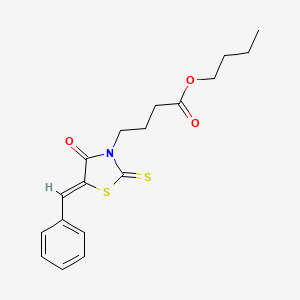

2-溴-N-(2-(呋喃-2-基)-2-羟基-2-(噻吩-2-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide" has been the subject of several studies. It has been synthesized through various methods, including the reaction of furan-2-carbonyl chloride and 4-bromoaniline, as well as through electrophilic substitution reactions .

Synthesis Analysis

The compound has been synthesized using different approaches, such as acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride, and the reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives .

Molecular Structure Analysis

The crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, has been determined. The structure reveals the orientation of furan and benzene rings, as well as the arrangement of N-chloroethyl groups .

Chemical Reactions Analysis

The compound has been subjected to various chemical reactions, including arylations and electrophilic substitution reactions, leading to the formation of different analogues and derivatives .

Physical and Chemical Properties Analysis

The in vitro anti-bacterial activities of related compounds have been investigated, showing promising results against drug-resistant bacteria. Docking studies and molecular dynamics simulations have further validated the activity and molecular interaction stability of these compounds .

These analyses provide a comprehensive understanding of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of "2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide" and related compounds.

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach Synthesis and Reactivity of 2-(Furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole Electrophilic substitution in five-membered heterocyclic systems. Part VI. Kinetics of the bromination of the 2-methoxycarbonyl derivatives of furan, thiophen, and pyrrole in acetic acid solution Synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole Crystal structure of 5-(p-bromophenyl)- N,N-bis(2-chloroethyl)-2-furamide A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone.

科学研究应用

合成技术和反应性

与 2-溴-N-(2-(呋喃-2-基)-2-羟基-2-(噻吩-2-基)乙基)苯甲酰胺 相似的化合物的合成和反应性涉及复杂的化学过程。例如,Aleksandrov 和 El’chaninov (2017) 讨论了 N-(1-萘基)呋喃-2-甲酰胺的合成,通过偶联和后续处理来实现各种亲电取代反应,展示了该化合物有机合成中的多功能性 (Aleksandrov & El’chaninov, 2017)。Linda 和 Marino (1968) 探讨了相关杂环系统的溴化动力学,提供了对其化学行为和反应性的见解 (Linda & Marino, 1968)。

潜在药理学应用

尽管排除了药物使用和副作用的直接信息,但此类化合物的结构属性通常暗示了它们在药理学应用中的潜力。例如,Galešić 和 Vlahov (1990) 研究了同一类别中化合物的晶体结构,提供了基础知识,可以通过阐明分子构象来为药理学研究提供信息 (Galešić & Vlahov, 1990)。

光诱导直接氧化环化

Zhang 等人 (2017) 描述了一种涉及类似化合物的 photoinduced direct oxidative annulation 方法,强调了合成多杂环结构的新方法。该技术展示了该化合物在促进复杂化学转化中的效用,无需过渡金属或氧化剂,表明了在绿色化学和可持续合成实践中的潜在应用 (Zhang et al., 2017)。

亲电取代和动力学研究

Banks、Barker 和 Huddleston (1986) 通过 Dieckmann 缩合和后续反应对取代的噻吩并[3,4-b]呋喃的研究提供了对亲电取代反应和动力学的更深入理解。此类研究有助于更广泛地了解合成和操作杂环化合物以用于各种科学应用 (Banks, Barker, & Huddleston, 1986)。

先进材料应用

新型聚合物和材料的探索也构成了此类化合物的重大研究领域。例如,Sotzing、Reynolds 和 Steel (1996) 讨论了双(2-(3,4-亚乙基二氧基)噻吩基)单体的电化学聚合,表明在电致变色器件和导电聚合物中具有潜在应用。这项研究开辟了开发具有独特电学和光学特性的新材料的途径 (Sotzing, Reynolds, & Steel, 1996)。

属性

IUPAC Name |

2-bromo-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO3S/c18-13-6-2-1-5-12(13)16(20)19-11-17(21,14-7-3-9-22-14)15-8-4-10-23-15/h1-10,21H,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRMAKPWFHMDDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2514066.png)

![N,N-Dimethyl-3-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2514067.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2514073.png)

![N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2514075.png)

![2-(6-ethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B2514077.png)

![N-(3,4-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2514078.png)

![Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2514080.png)

![2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B2514082.png)

![6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B2514083.png)